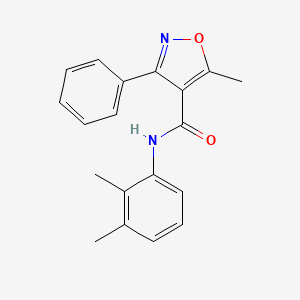

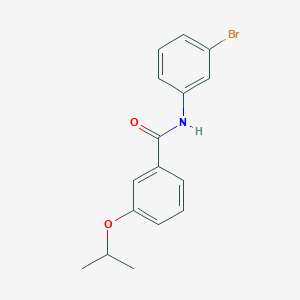

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule. It likely belongs to the class of compounds known as isoxazoles, which are aromatic compounds containing an isoxazole ring . Isoxazoles are used in various fields of chemistry due to their interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized by reacting appropriate precursors in specific conditions . For instance, N-(2,3-dimethylphenyl)-3-phenylacrylamide was reported to be synthesized by Sigma-Aldrich .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single crystal XRD analysis . The structure often involves various intermolecular interactions, including hydrogen bonding and π-ring interactions .Scientific Research Applications

- The thiophene nucleus, a key component of this compound, has been extensively studied for its pharmacological properties. In particular, thiophene derivatives have shown antimicrobial activity .

- Thiophene derivatives have been investigated for their potential in managing diabetes . Researchers might explore this compound’s effects on glucose metabolism and insulin sensitivity.

- Some thiophene derivatives exhibit antihypertensive effects . Investigating this compound’s impact on blood pressure regulation could be valuable.

- Thiophene-containing compounds have been explored as potential analgesics and anti-inflammatory agents . Researchers could investigate this compound’s effects on pain and inflammation pathways.

- Thiophene derivatives have been studied as cholesterol inhibitors . Researchers might explore whether this compound affects lipid metabolism and cholesterol levels.

Antimicrobial Activity

Diabetes Mellitus Research

Antihypertensive Properties

Analgesic and Anti-Inflammatory Studies

Cholesterol Inhibition Research

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events . It acts via the formation of large multiprotein complexes and regulates the function of SP proteins, SP1 and SP3 .

Mode of Action

The compound interacts with HDAC1, leading to the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) . This interaction results in changes in gene expression and influences various cellular processes .

Biochemical Pathways

The action of the compound affects multiple biochemical pathways. For instance, it is involved in the CIART-mediated transcriptional repression of the circadian transcriptional activator: CLOCK-ARNTL/BMAL1 heterodimer . It is also responsible for the transcriptional repression of circadian target genes, such as PER1 .

Pharmacokinetics

Similar compounds like dexmedetomidine are rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output can significantly impact the pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to the deacetylation of histones . These changes can influence various cellular processes, including cell cycle progression and developmental events .

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-8-7-11-16(13(12)2)20-19(22)17-14(3)23-21-18(17)15-9-5-4-6-10-15/h4-11H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFVTHBECQSJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)

![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)

![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]](/img/structure/B5781586.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![3-[2-(4-chlorophenyl)ethyl]-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5781633.png)